molecular formula C19H18N2 B13124749 N,N-Dimethyl-4,6-diphenylpyridin-2-amine

N,N-Dimethyl-4,6-diphenylpyridin-2-amine

Cat. No.: B13124749
M. Wt: 274.4 g/mol
InChI Key: XYHXWCBJMHULAT-UHFFFAOYSA-N
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Description

N,N-Dimethyl-4,6-diphenylpyridin-2-amine: is an organic compound belonging to the class of pyridine derivatives This compound is characterized by the presence of two phenyl groups attached to the pyridine ring at positions 4 and 6, and a dimethylamino group at position 2

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dimethyl-4,6-diphenylpyridin-2-amine typically involves the reaction of 4,6-diphenylpyridin-2-amine with dimethylamine under specific conditions. One common method involves the use of a solvent such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) and a catalyst like palladium on carbon (Pd/C) to facilitate the reaction. The reaction is usually carried out at elevated temperatures (around 80-100°C) and under an inert atmosphere to prevent oxidation.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of high-pressure reactors and automated systems can enhance the efficiency of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: N,N-Dimethyl-4,6-diphenylpyridin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C) to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.

    Substitution: Alkyl halides or alkoxides in the presence of a base like sodium hydride (NaH).

Major Products:

    Oxidation: N-oxides of this compound.

    Reduction: Reduced derivatives with hydrogenated pyridine rings.

    Substitution: Substituted pyridine derivatives with various functional groups.

Scientific Research Applications

N,N-Dimethyl-4,6-diphenylpyridin-2-amine has several applications in scientific research, including:

    Chemistry: Used as a ligand in coordination chemistry and as a catalyst in organic synthesis reactions.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N,N-Dimethyl-4,6-diphenylpyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophilic catalyst, facilitating various chemical reactions by stabilizing transition states and lowering activation energies. In biological systems, it may interact with cellular receptors or enzymes, modulating their activity and leading to specific physiological effects.

Comparison with Similar Compounds

    N,N-Dimethylpyridin-4-amine: A simpler derivative with similar nucleophilic properties.

    4,6-Diphenylpyridin-2-amine: Lacks the dimethylamino group but shares the phenyl-substituted pyridine core.

    N,N-Dimethyl-4-aminopyridine: Known for its strong nucleophilic catalysis in organic reactions.

Uniqueness: N,N-Dimethyl-4,6-diphenylpyridin-2-amine is unique due to the presence of both phenyl groups and the dimethylamino group, which confer distinct electronic and steric properties. These features enhance its reactivity and make it a versatile compound in various chemical and biological applications.

Properties

Molecular Formula

C19H18N2

Molecular Weight

274.4 g/mol

IUPAC Name

N,N-dimethyl-4,6-diphenylpyridin-2-amine

InChI

InChI=1S/C19H18N2/c1-21(2)19-14-17(15-9-5-3-6-10-15)13-18(20-19)16-11-7-4-8-12-16/h3-14H,1-2H3

InChI Key

XYHXWCBJMHULAT-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC(=CC(=N1)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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